molecular formula C18H16N6O2 B12163973 N-(1H-indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(1H-indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12163973
M. Wt: 348.4 g/mol
InChI Key: TZXKBKMUNXEKNN-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a structurally complex molecule featuring:

  • Indole core: A 1H-indol-5-yl group, known for its role in modulating biological activity via π-π stacking and hydrogen bonding interactions in drug design .
  • Phenoxy-tetrazole moiety: A phenoxy group substituted with a 2-methyl-2H-tetrazole ring, which serves as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability .
  • Acetamide linker: Connects the indole and phenoxy-tetrazole units, providing conformational flexibility and influencing binding affinity.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)12-2-5-15(6-3-12)26-11-17(25)20-14-4-7-16-13(10-14)8-9-19-16/h2-10,19H,11H2,1H3,(H,20,25)

InChI Key

TZXKBKMUNXEKNN-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Biological Activity

N-(1H-indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structural elements, including an indole core, a tetrazole ring, and a phenoxy moiety. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C18H18N6O2
Molecular Weight 366.38 g/mol
IUPAC Name This compound
Canonical SMILES CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=NC=CS3

Anticancer Properties

Research indicates that compounds related to the indole structure, particularly those incorporating tetrazole and phenoxy groups, exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies have shown that derivatives of indole-tetrazole compounds can effectively inhibit the growth of HeLa, MCF-7, and HT-29 cancer cells.

A notable study demonstrated that certain synthesized indole-tetrazole derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent anticancer activity . Mechanistic investigations revealed that these compounds can induce apoptosis and cause cell cycle arrest in the G2/M phase, similar to the action of well-known chemotherapeutics like colchicine .

Antiviral Activity

In addition to anticancer effects, there is emerging evidence suggesting that this compound may possess antiviral properties. Compounds with similar structural features have been evaluated for their ability to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For example, certain indole-based acetamides demonstrated significant inhibition of viral replication in vitro . This suggests that the compound may be a candidate for further development in antiviral therapies.

The biological activity of this compound is largely attributed to its ability to interact with key biological targets through non-covalent interactions. The presence of the tetrazole ring enhances its binding affinity to enzymes and receptors involved in cancer proliferation and viral replication.

The compound's mechanism may involve:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, it may disrupt microtubule dynamics.
  • Cell Cycle Arrest : Inducing G2/M phase arrest leads to apoptosis in cancer cells.
  • Enzyme Inhibition : Potentially inhibiting viral polymerases or other critical enzymes involved in pathogen replication.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds with promising biological activities:

  • Indole-Tetrazole Derivatives : A series of synthesized compounds were tested for antiproliferative effects against various cancer cell lines, with some showing IC50 values below 1 μM .
  • SARS-CoV Inhibitors : Research on indole-based acetamides revealed several candidates with IC50 values comparable to established antiviral drugs .
  • Structure Activity Relationship (SAR) : Analysis has shown that specific substitutions on the indole or tetrazole rings significantly affect biological activity, emphasizing the importance of molecular design in drug development .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Protein Tyrosine Phosphatase Inhibition

One of the most notable applications of N-(1H-indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a significant target for the treatment of diabetes and obesity, as it plays a crucial role in insulin signaling pathways. Studies have shown that derivatives of tetrazole-containing compounds exhibit strong inhibitory activity against PTP1B, with some derivatives achieving IC50 values as low as 4.48 µM, indicating their potential effectiveness in managing glucose levels and improving insulin sensitivity .

1.2 Anticancer Activity

Research into the anticancer properties of indole derivatives has revealed that compounds similar to this compound can induce apoptosis in cancer cells. The indole moiety is known for its ability to interact with various cellular targets, leading to cell cycle arrest and apoptosis in cancerous cells. This property makes it a candidate for further development in cancer therapeutics.

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives and tetrazole compounds. The synthetic route often includes:

  • Formation of Indole Derivative : Starting from 5-substituted indoles.
  • Tetrazole Formation : Utilizing a reaction involving sodium azide and appropriate carbonyl compounds to create the tetrazole ring.
  • Coupling Reaction : Employing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the indole and tetrazole moieties.

The chemical structure can be represented as follows:C20H19N7O2\text{C}_{20}\text{H}_{19}\text{N}_{7}\text{O}_{2}

Table 1: Summary of Biological Activities

Compound NameTargetIC50 (µM)Reference
NM-03PTP1B4.48
Indole Derivative XCancer CellsVaries

Case Study: PTP1B Inhibition

In a study focusing on the design of PTP1B inhibitors, various derivatives were synthesized and screened for their biological activity. Among these, the compound NM-03 demonstrated significant inhibition with an IC50 value of 4.48 µM, indicating its potential for further development as a therapeutic agent targeting metabolic disorders such as diabetes .

Comparison with Similar Compounds

Indole-Based Acetamide Derivatives ()

Compounds such as 10j , 10k , 10l , and 10m share the indole-acetamide scaffold but differ in substituents on the acetamide nitrogen (Table 1).

Compound Substituent on Acetamide Nitrogen Melting Point (°C) Yield (%) Key Features
10j 3-Chloro-4-fluorophenyl 192–194 8 Halogenated aryl enhances lipophilicity
10k Naphthalen-1-yl 175–176 6 Bulky aromatic group may improve DNA intercalation
10l 4-Nitrophenyl 190–191 14 Electron-withdrawing nitro group increases reactivity
10m Pyridin-2-yl 153–154 17 Heterocyclic group introduces basicity
Target Compound 1H-Indol-5-yl Not reported N/A Tetrazole enhances stability; indole may target Bcl-2/Mcl-1 pathways

Key Differences :

  • The tetrazole-phenoxy moiety (absent in 10j–10m) may confer unique pharmacokinetic properties, such as resistance to hydrolysis compared to ester or carboxylic acid analogs .

Phenoxy-Tetrazole Acetamide Analogs ()

N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide shares the phenoxy-tetrazole-acetamide backbone but substitutes the indole with a benzyl-piperidinyl group.

Property Target Compound Compound
Molecular Weight ~390–410 (estimated) 406.49
Substituent 1H-Indol-5-yl 1-Benzyl-4-piperidinyl
Bioactivity Likely targets indole-binding proteins Piperidine may enhance CNS penetration
Solubility Moderate (indole increases hydrophobicity) Higher (piperidine introduces basicity)

Implications :

  • The benzyl-piperidinyl group in ’s compound could improve blood-brain barrier penetration, making it suitable for neurological targets .
  • The target compound’s indole group may favor anticancer applications, as seen in other indole derivatives targeting apoptosis regulators .

Sulfonamide and Thiazole Derivatives ()

  • Compound 26 (): Features a methylsulfonyl group instead of tetrazole.
  • TZD Derivatives () : Thiazolidinedione (TZD) cores, such as in compound 205 , exhibit distinct electronic properties compared to tetrazoles, often targeting peroxisome proliferator-activated receptors (PPARs) .
  • Chalcone-Acetamides () : Substituents like acryloyl groups introduce conjugated systems, enhancing UV absorption and radical scavenging activity but reducing metabolic stability compared to tetrazoles .

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